molecular formula C16H10ClFO3 B5061650 2-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

2-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B5061650
M. Wt: 304.70 g/mol
InChI Key: VABBZJGQTGDPOA-UHFFFAOYSA-N
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Description

2-Chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzofuran core substituted with a 2-chlorophenyl group, a 5-fluoro group, and a 3-methyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Substituents: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst.

    Fluorination and Methylation: The 5-fluoro group can be introduced using electrophilic fluorination reagents, while the 3-methyl group can be added through alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

    2-Chlorophenyl 5-fluoro-1-benzofuran-2-carboxylate: Lacks the 3-methyl group, which may affect its biological activity and chemical reactivity.

    2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate: Lacks the 5-fluoro group, potentially altering its pharmacological properties.

    5-Fluoro-3-methyl-1-benzofuran-2-carboxylate: Lacks the 2-chlorophenyl group, which may influence its interaction with biological targets.

Uniqueness: The presence of the 2-chlorophenyl, 5-fluoro, and 3-methyl groups in 2-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate makes it a unique compound with distinct chemical and biological properties. These substituents can significantly impact its reactivity, stability, and interaction with biological systems, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2-chlorophenyl) 5-fluoro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFO3/c1-9-11-8-10(18)6-7-13(11)20-15(9)16(19)21-14-5-3-2-4-12(14)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABBZJGQTGDPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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